Welcome to the BenchChem Online Store!
molecular formula C9H8ClNO2 B093433 4-Acetamidobenzoyl chloride CAS No. 16331-48-9

4-Acetamidobenzoyl chloride

Cat. No. B093433
M. Wt: 197.62 g/mol
InChI Key: KRKXGCJUNKZXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08791267B2

Procedure details

Synthesis of N-[4-(3′-chloro-2-fluoro-6-methoxy-biphenyl-3-carbonyl)-phenyl]-acetamide (I-19, R1═CH3, R2═Cl, Y═F, R3=4-acetylaminophenyl): To a stirred suspension of 4-acetylaminobenzoic acid (Aldrich, 1.32 g, 5.58 mmol) in anhydrous THF (20 mL) was added SOCl2 (1.19 g, 10.04 mmol) and DMF (4 drops). The reaction mixture was stirred at room temperature for 3 h, concentrated under vacuum to afford 4-acetylaminobenzoyl chloride (I-18, R3=4-acetylaminophenyl) as a light yellow solid.
Name
N-[4-(3′-chloro-2-fluoro-6-methoxy-biphenyl-3-carbonyl)-phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.19 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=C(C2C(OC)=CC=C([C:16]([C:18]3[CH:23]=[CH:22][C:21]([NH:24][C:25](=[O:27])[CH3:26])=[CH:20][CH:19]=3)=[O:17])C=2F)C=CC=1.C(NC1C=CC(C(O)=O)=CC=1)(=O)C.O=S(Cl)[Cl:44]>C1COCC1.CN(C=O)C>[C:25]([NH:24][C:21]1[CH:22]=[CH:23][C:18]([C:16]([Cl:44])=[O:17])=[CH:19][CH:20]=1)(=[O:27])[CH3:26]

Inputs

Step One
Name
N-[4-(3′-chloro-2-fluoro-6-methoxy-biphenyl-3-carbonyl)-phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=C(C(=CC=C1OC)C(=O)C1=CC=C(C=C1)NC(C)=O)F
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C(=O)O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.19 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.